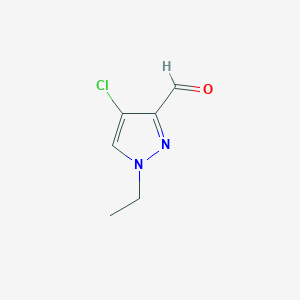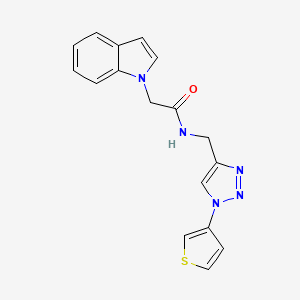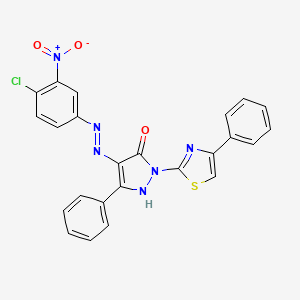
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 1005583-83-4 . It has a molecular weight of 158.59 . The IUPAC name for this compound is 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde .
Synthesis Analysis
The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . This is followed by a reaction with formic ester in the presence of a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Physical And Chemical Properties Analysis
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a liquid at room temperature . It has a density of 1.40±0.1 g/cm3 . The melting point is approximately 164 °C . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Aplicaciones Científicas De Investigación
- Anti-HIV Agents : In a study by Kasralikar et al., novel indolyl and oxochromenyl xanthenone derivatives were synthesized, and molecular docking studies revealed their potential as anti-HIV-1 agents . While this specific compound was not directly investigated, its structural similarity to other pyrazole derivatives suggests it could be explored further in this context.
Materials Science and Organic Synthesis
The compound’s reactivity and functional groups make it valuable in organic synthesis and materials science:
- Building Block for Heterocyclic Compounds : Chemists can use it as a starting material to synthesize various heterocyclic compounds. For instance, it could serve as a precursor for pyrazolo[3,4-b]pyridines, which have diverse applications .
Safety and Hazards
This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Many pyrazole derivatives have been found to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which are likely the result of their interactions with various cellular targets .
Action Environment
The action of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde can be influenced by various environmental factors. For instance, its stability might be affected by temperature, pH, and the presence of other chemicals . It’s also important to note that this compound should be stored under inert gas (nitrogen or argon) at 2-8°C .
Propiedades
IUPAC Name |
4-chloro-1-ethylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXOJJRIMZRRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one](/img/structure/B2439075.png)
![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)

![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)
![methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate](/img/structure/B2439087.png)



![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)


![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2439098.png)